molecular formula C20H30O4 B569763 Bis(2-methylpentyl) Phthalate CAS No. 53306-51-7

Bis(2-methylpentyl) Phthalate

Cat. No.: B569763
CAS No.: 53306-51-7
M. Wt: 334.456
InChI Key: AIOKXCRCGZIZBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methylpentyl) Phthalate is synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating phthalic anhydride with 2-methylpentanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. The final product is purified through vacuum distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylpentyl) Phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2-methylpentyl) Phthalate has various applications in scientific research, including:

Mechanism of Action

Bis(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This interaction can lead to dysregulation of the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes . Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparison with Similar Compounds

Uniqueness: Bis(2-methylpentyl) Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its lower volatility and specific interactions with biological systems make it a compound of interest in both industrial and scientific research .

Properties

IUPAC Name

bis(2-methylpentyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-5-9-15(3)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16(4)10-6-2/h7-8,11-12,15-16H,5-6,9-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKXCRCGZIZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334256
Record name Bis(2-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53306-51-7
Record name Bis(2-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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